1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one
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Overview
Description
1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a pyrrole ring fused to a pyridine ring, with an ethanone group attached to the pyridine ring.
Preparation Methods
The synthesis of 1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with an acylating agent can lead to the formation of the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethanone group can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it useful in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The pathways involved in its mechanism of action include signal transduction pathways that regulate cell proliferation, apoptosis, and other cellular functions .
Comparison with Similar Compounds
1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also have a fused pyrrole-pyridine structure but differ in the position of the fusion and substituents.
1H-pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring and exhibit different biological activities. The uniqueness of this compound lies in its specific structure and the resulting biological activities, which make it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8N2O |
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Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethanone |
InChI |
InChI=1S/C9H8N2O/c1-6(12)7-4-9-8(11-5-7)2-3-10-9/h2-5,10H,1H3 |
InChI Key |
HUXHMEMHSVDPDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CN2)N=C1 |
Origin of Product |
United States |
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